Oxobismuthanylium;fluoride
Description
Oxobismuthanylium fluoride (BiOF) is a bismuth-based inorganic compound composed of a bismuth-oxygen cationic layer (BiO⁺) and a fluoride anion (F⁻). It belongs to the family of bismuth oxyhalides (BiOX, where X = F, Cl, Br, I), which are recognized for their layered crystal structures and tunable electronic properties. Bismuth oxyhalides are widely investigated for applications in photocatalysis, optoelectronics, and environmental remediation due to their stability, low toxicity, and visible-light-responsive bandgaps .
Properties
IUPAC Name |
oxobismuthanylium;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.FH.O/h;1H;/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJVOVNHWVZJQF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi+].[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiFO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.978 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-72-4 | |
| Record name | Bismuthine, fluorooxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13520-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxobismuthanylium;fluoride typically involves the reaction of bismuth nitrate with sodium tetrafluoroborate in a polyol-based solvent. The reaction is carried out at elevated temperatures, around 120°C, to facilitate the formation of the desired compound . The choice of solvent and heating method (conventional or microwave-assisted) can significantly influence the morphology and crystallinity of the resulting particles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the compound are crucial steps to ensure the desired quality and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxobismuthanylium;fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield bismuth-containing compounds with lower oxidation states, while substitution reactions may result in the formation of new fluorinated compounds.
Scientific Research Applications
Oxobismuthanylium;fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, such as imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of oxobismuthanylium;fluoride involves its interaction with molecular targets and pathways in the system it is applied to. The compound’s high electronegativity and reactivity allow it to participate in various chemical reactions, leading to the formation of new compounds and the modification of existing ones. The specific molecular targets and pathways depend on the application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparative Analysis of Oxobismuthanylium Fluoride and Related Compounds
The following comparison focuses on BiOF and its analogs (BiOCl, BiOBr, BiOI), emphasizing structural, electronic, and functional differences.
Crystal Structure and Layered Architecture
Bismuth oxyhalides adopt a tetragonal matlockite (PbFCl-type) structure, consisting of alternating [Bi₂O₂]²⁺ layers interleaved with halide ions. The ionic radius of the halide (F⁻: 1.33 Å, Cl⁻: 1.81 Å, Br⁻: 1.96 Å, I⁻: 2.20 Å) influences interlayer spacing and bonding.
Bandgap and Photocatalytic Activity
The bandgap of BiOX compounds correlates inversely with the electronegativity of the halide. Experimental data for BiOX compounds are summarized below:
| Compound | Bandgap (eV) | Light Absorption Range | Photocatalytic Efficiency (CO₂ Reduction)* |
|---|---|---|---|
| BiOF | ~3.6–4.1 | UV | Low |
| BiOCl | ~3.2–3.5 | UV | Moderate |
| BiOBr | ~2.6–2.9 | Visible | High |
| BiOI | ~1.7–1.9 | Visible/NIR | Very High |
*Efficiency depends on surface area, defect density, and charge-carrier mobility. BiOBr is highlighted in as a promising CO₂ reduction catalyst due to its balanced bandgap and active sites . BiOF’s larger bandgap limits its use under visible light but may suit UV-driven processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
